![molecular formula C14H14ClNO2 B113360 (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956629-74-6](/img/structure/B113360.png)
(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Applications
The chemical compound (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and its derivatives are involved in various synthetic routes and applications in scientific research, emphasizing the versatility of cyclopenta[c]quinoline structures in chemistry and pharmacology.
Synthesis of Aryl and Fluoro Derivatives
One study explores the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through a three-component cyclocondensation, followed by the generation of stable ozonides with specific configurations. This method showcases the potential of cyclopenta[c]quinoline derivatives in creating compounds with varied functional groups, expanding their application in chemical synthesis (Tolstikov et al., 2014).
Neurotropic Activity and Synthesis
Another research avenue focuses on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, synthesized through amination. These compounds were evaluated for their neurotropic effects, including analgesic activity and impact on locomotor and exploratory behaviors, demonstrating the potential medicinal applications of cyclopenta[c]quinoline derivatives (Krainova et al., 2009).
Antibacterial Activity
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation has been reported, with subsequent evaluation of their antibacterial activity. This study highlights the antimicrobial potential of cyclopenta[c]quinoline-related compounds, suggesting their utility in developing new antibacterial agents (Raghavendra et al., 2006).
Ozonide Formation and Structural Analysis
- Formation of Stable Ozonides: Research into the ozonolysis of N-trifluoroacetyl derivatives of cyclopenta[c]quinolines leading to stable ozonides demonstrates the chemical's role in studying ozonide stability and configuration. Such studies are crucial for understanding the reaction mechanisms of organic compounds under specific conditions (Tolstikov et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-tnap), intestinal alkaline phosphatase (h-iap), placental alkaline phosphatase (h-plap), and germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .
Mode of Action
It’s likely that it interacts with its targets (possibly the aforementioned enzymes) and inhibits their activity, leading to changes in the biological processes they regulate .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could impact pathways related to bone mineralization, lipid metabolism, and embryonic development .
Pharmacokinetics
The compound’s water solubility, estimated to be 1751 mg/l at 25°c , suggests it could be well-absorbed and distributed in the body. The compound’s Log Kow value of 1.91 indicates a balance between lipophilicity and hydrophilicity, which could influence its absorption and distribution.
Result of Action
Given its potential inhibitory effects on certain enzymes , it could lead to alterations in the biological processes these enzymes regulate.
properties
IUPAC Name |
(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJKSXGAYOVCU-CWSCBRNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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